molecular formula C15H9IN4O4 B2956957 (Z)-3-iodo-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide CAS No. 324777-30-2

(Z)-3-iodo-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide

Cat. No.: B2956957
CAS No.: 324777-30-2
M. Wt: 436.165
InChI Key: YKQHITJXPKLZIR-UHFFFAOYSA-N
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Description

(Z)-3-iodo-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that includes an indoline-2,3-dione moiety, a nitro group, and an iodo substituent, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9IN4O4/c16-9-3-1-2-8(6-9)14(21)19-18-13-11-7-10(20(23)24)4-5-12(11)17-15(13)22/h1-7,17,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZSTSONSAPFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9IN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140677
Record name 3-Iodobenzoic acid 2-(1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324777-30-2
Record name 3-Iodobenzoic acid 2-(1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (Z)-3-iodo-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide typically involves a multi-step process. One common method includes the condensation reaction of isatins with hydrazides in the presence of suitable catalysts . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield. Industrial production methods may involve the use of automated reactors and continuous flow systems to scale up the synthesis process efficiently .

Chemical Reactions Analysis

(Z)-3-iodo-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-3-iodo-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide involves its interaction with specific molecular targets. For instance, its inhibitory effect on Mycobacterium tuberculosis DNA gyrase is attributed to its ability to bind to the enzyme’s active site, thereby preventing the replication of bacterial DNA . The compound’s structure allows it to form strong interactions with the enzyme, leading to its potent inhibitory activity.

Comparison with Similar Compounds

(Z)-3-iodo-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide can be compared with other indole derivatives such as:

Biological Activity

(Z)-3-iodo-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide is a compound of significant interest due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and comparative studies with related compounds.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H12N4O4IC_{15}H_{12}N_{4}O_{4}I, featuring an iodo substituent and a nitro group that may enhance its reactivity and biological interactions. The presence of the indole moiety is notable for its role in biological systems, often associated with various pharmacological activities.

  • Induction of Apoptosis : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases, which are crucial for the apoptotic process. For instance, related hydrazones have been reported to exhibit potent apoptosis-inducing activity with EC50 values in the low micromolar range .
  • Inhibition of Tubulin Polymerization : Similar compounds have been identified as inhibitors of tubulin polymerization, a critical process for cell division. This inhibition can lead to cell cycle arrest and subsequent apoptosis, making these compounds potential anticancer agents .
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Hydrazones have been documented to exhibit antibacterial activity against various strains, with MIC values indicating effective concentrations for inhibiting bacterial growth .

Anticancer Activity

The efficacy of this compound was evaluated against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
HCT116 (Colorectal carcinoma)0.24Apoptosis induction
SNU398 (Hepatocellular carcinoma)0.17Tubulin polymerization inhibition
RKO (Colon cancer)0.14Apoptosis induction

These results indicate that the compound has a strong potential for use in cancer therapy, particularly against colorectal and liver cancers.

Antimicrobial Activity

In vitro studies have demonstrated that related hydrazones exhibit significant antibacterial activity:

Bacterial Strain MIC (µg/mL) MBC (µg/mL) Activity Type
Staphylococcus aureus15.6231.25Bactericidal
Escherichia coli7.8115.62Bacteriostatic

These findings suggest that modifications to the hydrazone structure can lead to enhanced antimicrobial properties.

Case Studies and Comparative Analysis

Recent research has focused on modifying the hydrazone scaffold to improve bioactivity. For example, derivatives with different substituents at the benzohydrazide position were synthesized and tested for their biological activities:

  • N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide : This compound showed an EC50 value of 0.24 µM in HCT116 cells, indicating high potency.
  • N'-(5-bromo-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide : Demonstrated a GI50 value of 0.056 µM in growth inhibition assays.

These studies highlight the importance of structural modifications in enhancing the biological activity of indole-based compounds.

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